

Spectroscopic Profile of 6-(Methylamino)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-(Methylamino)nicotinonitrile**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-(Methylamino)nicotinonitrile** in a research and development setting.

Molecular Structure and Properties

- Chemical Name: **6-(Methylamino)nicotinonitrile**
- CAS Number: 261715-36-0[1][2]
- Molecular Formula: C₇H₇N₃[1]
- Molecular Weight: 133.15 g/mol [1]
- Structure:
 - SMILES: CNC1=NC=C(C#N)C=C1[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-(Methylamino)nicotinonitrile** based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	s	1H	H-2 (Pyridine)
~7.6	d	1H	H-4 (Pyridine)
~6.5	d	1H	H-5 (Pyridine)
~5.5	br s	1H	N-H
~2.9	s	3H	N-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~162	C-6 (Pyridine)
~152	C-2 (Pyridine)
~140	C-4 (Pyridine)
~118	-C \equiv N
~108	C-5 (Pyridine)
~100	C-3 (Pyridine)
~28	N-CH ₃

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~2225	Strong, Sharp	-C≡N Stretch (Nitrile)[3]
~1600	Strong	C=N and C=C Stretch (Pyridine ring)
~1500	Medium	N-H Bend
~1350	Medium	C-N Stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
133	High	[M] ⁺ (Molecular Ion)
132	Moderate	[M-H] ⁺
118	Moderate	[M-CH ₃] ⁺
105	Moderate	[M-HCN] ⁺
91	Low	[M-CH ₃ -HCN] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy

- Sample Preparation:

- For ^1H NMR, dissolve 5-10 mg of **6-(Methylamino)nicotinonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.^[4]
- Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Spectral Width: -2 to 10 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.^[4]
 - Number of Scans: 16-64.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the spectrum using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.

FTIR Spectroscopy

- Sample Preparation:
 - If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal.
 - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Instrument Parameters:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty ATR crystal or a blank KBr pellet should be acquired and subtracted from the sample spectrum.[5]
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

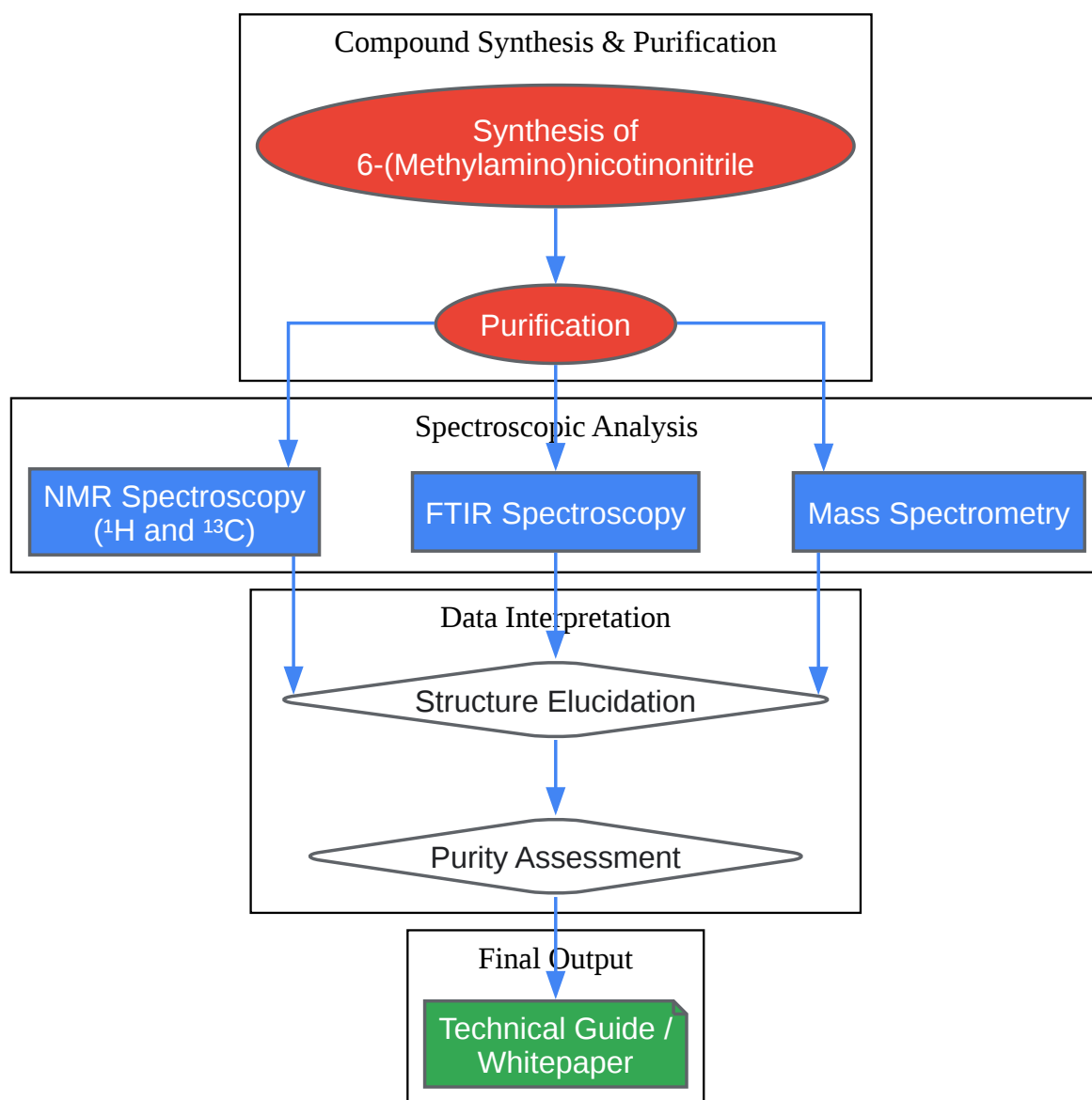
Mass Spectrometry

- Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 10-100 µg/mL.^[6]
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.^[7]
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-(Methylamino)nicotinonitrile**.



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **6-(Methylamino)nicotinonitrile**.

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References

- 1. chemscene.com [chemscene.com]
- 2. 6-(Methylamino)nicotinonitrile | 261715-36-0 [amp.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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